molecular formula C9H17NO2 B13543716 (3r,6r)-6-(Propan-2-yl)piperidine-3-carboxylic acid

(3r,6r)-6-(Propan-2-yl)piperidine-3-carboxylic acid

Cat. No.: B13543716
M. Wt: 171.24 g/mol
InChI Key: HUIAXIUDHOOQSZ-HTQZYQBOSA-N
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Description

“(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid” is a chiral piperidine derivative with the following structural formula:

(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid\text{this compound} (3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid

This compound contains a piperidine ring, a carboxylic acid functional group, and an isopropyl (propan-2-yl) substituent. Its stereochemistry is defined by the (3R,6R) configuration.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the cyclization of an appropriate precursor, such as an N-protected piperidine amine, followed by carboxylation. The choice of protecting groups and reaction conditions can vary.

Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis typically involves the following steps:

    Piperidine Ring Formation: Cyclization of an N-protected piperidine amine using suitable reagents.

    Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions (e.g., using carbon dioxide and a base).

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring or the isopropyl group.

    Reduction: Reduction of the carboxylic acid group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or carboxylic acid carbon.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products::
  • Oxidation: Piperidine ring oxidation products.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).

    Medicine: May have applications in drug discovery.

    Industry: Limited information on industrial applications.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its stereochemistry and functional groups.

Comparison with Similar Compounds

    Similar Compounds: Other piperidine derivatives, such as N-substituted piperidines.

    Uniqueness: The (3R,6R) stereochemistry and isopropyl substituent set it apart from many other piperidine analogs.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(3R,6R)-6-propan-2-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

HUIAXIUDHOOQSZ-HTQZYQBOSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H](CN1)C(=O)O

Canonical SMILES

CC(C)C1CCC(CN1)C(=O)O

Origin of Product

United States

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